molecular formula C7H14N2 B8704504 2-Methyloctahydropyrrolo[3,4-b]pyrrole

2-Methyloctahydropyrrolo[3,4-b]pyrrole

Cat. No.: B8704504
M. Wt: 126.20 g/mol
InChI Key: MNRUCWIWKONNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyloctahydropyrrolo[3,4-b]pyrrole is a bicyclic amine featuring two fused pyrrole rings, with a methyl substituent on one nitrogen atom. Its octahydro designation indicates full saturation of the bicyclic framework, resulting in a rigid, three-dimensional structure.

Key structural attributes include:

  • Molecular formula: C₇H₁₄N₂ (average mass: 126.203 g/mol) .
  • Stereochemistry: Contains two stereocenters, leading to multiple stereoisomers (e.g., cis/trans configurations) .
  • Synthetic routes: Primarily synthesized via domino reactions of bromomaleimides with β-aminocrotonic acid esters under metal-free conditions .

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

2-methyl-1,2,3,3a,4,5,6,6a-octahydropyrrolo[2,3-c]pyrrole

InChI

InChI=1S/C7H14N2/c1-5-2-6-3-8-4-7(6)9-5/h5-9H,2-4H2,1H3

InChI Key

MNRUCWIWKONNBR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CNCC2N1

Origin of Product

United States

Comparison with Similar Compounds

2-Methyloctahydropyrrolo[3,4-c]pyrrole

  • Key difference : Fusion positions of the pyrrole rings ([3,4-c] vs. [3,4-b]) alter the spatial arrangement of nitrogen atoms (Table 1).
  • Stereochemical impact : The [3,4-c] isomer (CAS: 86732-28-7) adopts a distinct bicyclic conformation, influencing its reactivity and intermolecular interactions .
  • Applications : Both isomers are used as building blocks in drug discovery, but their differing geometries affect binding affinities in biological systems .

Table 1: Structural Comparison of Pyrrolopyrrole Derivatives

Compound Fusion Position Molecular Formula Stereocenters CAS Number
2-Methyloctahydropyrrolo[3,4-b]pyrrole [3,4-b] C₇H₁₄N₂ 2 128740-09-0
2-Methyloctahydropyrrolo[3,4-c]pyrrole [3,4-c] C₇H₁₄N₂ 2 86732-28-7

Thieno[3,4-b]pyrrole Derivatives

  • Structural divergence: Replacement of one pyrrole ring with a thiophene moiety (e.g., thieno[3,4-b]pyrrole derivatives).
  • Synthesis: Generated via intramolecular 1,3-dipolar cycloaddition of cysteine-derived imines, contrasting with the domino reactions used for pyrrolo[3,4-b]pyrroles .
  • Reactivity : Thiophene incorporation enhances π-stacking capabilities, making these compounds suitable for materials science applications .

Domino Reactions (Target Compound)

  • Mechanism: Bromomaleimides react with β-aminocrotonic acid esters in a Hantzsch-type domino process, achieving high chemo- and stereoselectivity (yields: 71–83%) .
  • Advantages : Metal-free conditions and readily available starting materials .

Alternative Routes for Analogs

  • Paal-Knorr Cyclization: Used for pyrrolo[3,4-b]indoles, involving condensation of amines with diketones .
  • Cycloadditions: Thieno[3,4-b]pyrroles synthesized via intramolecular 1,3-dipolar cycloadditions of azomethine ylides .

Physicochemical Properties

  • Solubility : The bicyclic structure of 2-Methyloctahydropyrrolo[3,4-b]pyrrole confers moderate water solubility, enhanced by protonation of the secondary amines .
  • Stability : Stable under inert conditions but susceptible to oxidation at the methyl-substituted nitrogen .
  • Stereochemical Purity : Commercial samples often specify enantiomeric ratios (e.g., 96% purity for the [3,4-c] isomer) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.